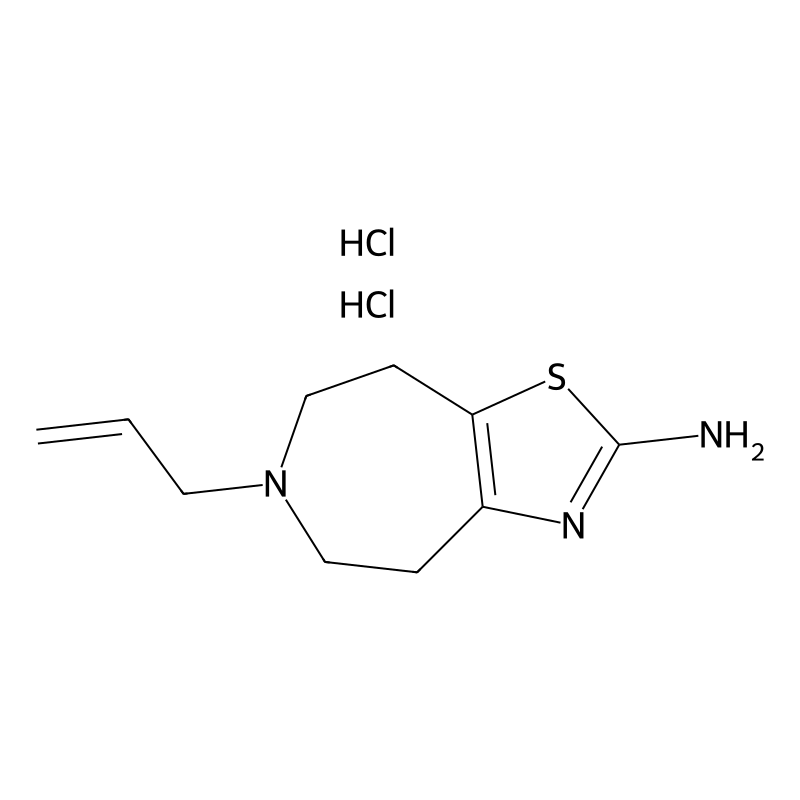

Talipexole dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Parkinson's Disease

Talipexole dihydrochloride has been studied as a potential treatment for Parkinson's disease, a neurodegenerative disorder that affects movement. Some studies have shown that it may improve symptoms such as tremor and rigidity, but the results have been mixed. [Source: National Institutes of Health ]

Alzheimer's Disease

Research has also investigated Talipexole dihydrochloride as a treatment for Alzheimer's disease, another neurodegenerative disorder that affects memory and cognition. However, studies have not shown significant benefit. [Source: National Institutes of Health ]

Schizophrenia

Talipexole dihydrochloride has been studied as a potential treatment for schizophrenia, a mental disorder that can cause hallucinations, delusions, and disorganized thinking. There is limited evidence regarding its efficacy for this purpose. [Source: National Institutes of Health ]

Other Neurological Disorders

In addition to the conditions mentioned above, Talipexole dihydrochloride has been investigated for its potential use in treating other neurological disorders, such as Huntington's disease and tardive dyskinesia. More research is needed to determine its effectiveness in these conditions. [Source: National Institutes of Health ]

Talipexole dihydrochloride, also known as B-HT 920, is a synthetic compound that functions primarily as a dopamine D2 receptor agonist. It also exhibits activity as an alpha-2 adrenoceptor agonist and a 5-HT3 receptor antagonist. This compound has been investigated for its potential therapeutic applications in treating various neurological disorders, particularly Parkinson's disease, due to its ability to mimic the effects of dopamine in the brain .

Talipexole dihydrochloride acts as a dopamine agonist, meaning it mimics the effects of dopamine in the brain []. It has been shown to interact with dopamine D2 receptors, alpha-2 adrenergic receptors, and 5-HT3 receptors []. This multi-targeted action is believed to contribute to its potential antiparkinsonian effects [, ].

Case Studies

A study published in the journal Movement Disorders investigated the use of Talipexole dihydrochloride in two patients with severe dystonia and dyskinesia []. The study showed that the drug led to significant improvements in symptoms, suggesting its potential therapeutic benefit []. However, further large-scale clinical trials are needed to confirm these findings.

- Oxidation: This process can alter the thiazolo[4,5-d]azepine ring structure, affecting its pharmacological properties. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can impact the nitrogen-containing functional groups within the compound, potentially altering its receptor binding affinity. Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.

- Substitution: Substitution reactions on the aromatic ring can yield various derivatives with distinct pharmacological profiles. Halogenation and nitration are common methods for such reactions .

The synthesis of Talipexole dihydrochloride involves several key steps:

- Formation of Thiazolo[4,5-d]azepine Ring: The synthesis typically begins with the cyclization of appropriate precursors under controlled conditions to create the thiazolo[4,5-d]azepine ring system.

- N-Alkylation Reaction: A common method includes the N-alkylation of 2-amino-4,5,7,8-tetrahydro-thiazole with 3-bromopropylene in a suitable solvent. This reaction yields the desired dihydrochloride salt form to enhance stability and solubility.

- Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to ensure high yield and purity while adhering to regulatory standards .

Talipexole dihydrochloride has diverse applications in both clinical and research settings:

- Parkinson's Disease Treatment: It has been studied extensively for its efficacy in managing symptoms associated with Parkinson's disease, such as tremors and rigidity.

- Research on Neurological Disorders: The compound is utilized in studies focusing on neurotransmitter systems to explore potential treatments for conditions like Alzheimer's disease and schizophrenia.

- Pharmacological Development: Talipexole serves as a reference compound in developing new drugs targeting dopamine and serotonin receptors .

Research indicates that Talipexole dihydrochloride interacts with various neurotransmitter systems:

- Dopamine D2 Receptors: Its agonistic effect on these receptors is critical for alleviating parkinsonian symptoms.

- Alpha-2 Adrenergic Receptors: This interaction may influence norepinephrine release, contributing to its therapeutic effects.

- 5-HT3 Receptors: Antagonism at these receptors may help reduce nausea and other gastrointestinal side effects associated with dopaminergic therapies .

Similar Compounds

Several compounds share structural or functional similarities with Talipexole dihydrochloride. A comparison highlights their unique features:

| Compound Name | Type | Key Features |

|---|---|---|

| Bromocriptine | Dopamine D2 Agonist | Ergot alkaloid structure; used for Parkinson's disease |

| Pramipexole | Dopamine D2 Agonist | Selective D2 receptor agonist; fewer side effects |

| Azepexole | Dopamine D2 Agonist | Similar pharmacological profile; less studied |

| B-HT 958 | Dopamine D2 Agonist | Related compound; potential similar effects |

Talipexole dihydrochloride is unique due to its multi-targeted action involving serotonin receptors alongside dopamine pathways, which may offer advantages in managing complex neurological conditions .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Zhang TT, Song M, Hang TJ, Xu XF, Wen AD, Yang L, Jia L. Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). J Clin Pharm Ther. 2009 Jun;34(3):345-54. doi: 10.1111/j.1365-2710.2008.01008.x. PubMed PMID: 19646081.

3: Gobert A, Di Cara B, Cistarelli L, Millan MJ. Piribedil enhances frontocortical and hippocampal release of acetylcholine in freely moving rats by blockade of alpha 2A-adrenoceptors: a dialysis comparison to talipexole and quinelorane in the absence of acetylcholinesterase inhibitors. J Pharmacol Exp Ther. 2003 Apr;305(1):338-46. PubMed PMID: 12649387.

4: Kakimura J, Kitamura Y, Takata K, Kohno Y, Nomura Y, Taniguchi T. Release and aggregation of cytochrome c and alpha-synuclein are inhibited by the antiparkinsonian drugs, talipexole and pramipexole. Eur J Pharmacol. 2001 Apr 6;417(1-2):59-67. PubMed PMID: 11301060.

5: Osumi E, Imai T. [Increase in serum creatine phosphokinase following administration of talipexole hydrochloride]. Rinsho Shinkeigaku. 2000 Oct;40(10):1041-3. Japanese. PubMed PMID: 11296371.

6: Takata K, Kitamura Y, Kakimura J, Kohno Y, Taniguchi T. Increase of bcl-2 protein in neuronal dendritic processes of cerebral cortex and hippocampus by the antiparkinsonian drugs, talipexole and pramipexole. Brain Res. 2000 Jul 28;872(1-2):236-41. PubMed PMID: 10924701.

7: Minami M, Kohno Y, Endo T, Nemoto M, Ogawa T, Ihira E, Hamaue N, Hirafuji M. Differential effects of talipexole and bromocriptine on serotonin release from rat intestinal tissues--an in vitro study of the emetic response of antiparkinsonian dopamine agonists. Res Commun Mol Pathol Pharmacol. 1999;104(1):3-12. PubMed PMID: 10604273.

8: Inoue Y, Mitani H, Nanba K, Kawahara R. Treatment of periodic leg movement disorder and restless leg syndrome with talipexole. Psychiatry Clin Neurosci. 1999 Apr;53(2):283-5. PubMed PMID: 10459713.

9: Sakai T, Ii Y, Kuzuhara S. [Sinus bradycardia induced by talipexole hydrochloride in a patient with Parkinson disease]. Rinsho Shinkeigaku. 1998 Aug;38(8):771-5. Japanese. PubMed PMID: 9916527.

10: Hironaka N, Kohno Y, Yanagita T. [Comparative studies on antiparkinsonian agents, talipexole and bromocriptine, evaluated by contralateral rotational behavior in unilaterally nigral-lesioned rats]. Nihon Yakurigaku Zasshi. 1998 Oct;112(4):257-66. Japanese. PubMed PMID: 9866843.

11: Kitamura Y, Kosaka T, Kakimura JI, Matsuoka Y, Kohno Y, Nomura Y, Taniguchi T. Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells. Mol Pharmacol. 1998 Dec;54(6):1046-54. PubMed PMID: 9855633.

12: Kitamura Y, Kakimura J, Taniguchi T. Protective effect of talipexole on MPTP-treated planarian, a unique parkinsonian worm model. Jpn J Pharmacol. 1998 Sep;78(1):23-9. PubMed PMID: 9804058.

13: Domino EF, Ni L, Zhang H, Kohno Y, Sasa M. Effects of talipexole on contraversive rotation and functional impairment in MPTP-induced chronic hemiparkinsonian monkeys. Jpn J Pharmacol. 1998 Jul;77(3):227-33. PubMed PMID: 9717770.

14: Kondo T, Shimada H, Hatori K, Sugita Y, Mizuno Y. Talipexole protects dopaminergic neurons from methamphetamine toxicity in C57BL/6N mouse. Neurosci Lett. 1998 May 15;247(2-3):143-6. PubMed PMID: 9655613.

15: Kitamura Y, Kohno Y, Nakazawa M, Nomura Y. Inhibitory effects of talipexole and pramipexole on MPTP-induced dopamine reduction in the striatum of C57BL/6N mice. Jpn J Pharmacol. 1997 May;74(1):51-7. PubMed PMID: 9195297.

16: Domino EF, Ni L, Zhang H, Kohno Y, Sasa M. Talipexole or pramipexole combinations with chloro-APB (SKF 82958) in MPTP-induced hemiparkinsonian monkeys. Eur J Pharmacol. 1997 May 1;325(2-3):137-44. PubMed PMID: 9163560.

17: Kohno Y, Fukuzaki K, Kitahara K, Koja T. Anti-tremor activity of talipexole produced by selective dopamine D2 receptor stimulation in cynomolgus monkeys with unilateral lesions in the ventromedial tegmentum. Eur J Pharmacol. 1997 Jan 29;319(2-3):197-205. PubMed PMID: 9042591.

18: Minami M, Nemoto M, Endo T, Hamaue N, Kohno Y. Effects of talipexole on emesis-related changes in abdominal afferent vagal activity and ileal serotonin metabolism in rats. Res Commun Mol Pathol Pharmacol. 1997 Jan;95(1):67-82. PubMed PMID: 9055350.

19: Nishio H, Kohno Y, Fujii A, Negishi Y, Inoue A, Nakata Y. 5-HT3 receptor blocking properties of the antiparkinsonian agent, talipexole. Gen Pharmacol. 1996 Jul;27(5):779-85. PubMed PMID: 8842679.

20: Matsubayashi H, Amano T, Hongjing Y, Kohno Y, Sasa M. Action of intravenously administered talipexole on the rat striatal neurons receiving excitatory input from nigral dopamine neurons. Psychopharmacology (Berl). 1995 Aug;120(4):369-75. PubMed PMID: 8539316.